N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c14-10-7-6-9(20-10)12-16-17-13(19-12)15-11(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCDKHDKRVJJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.
Cyclization to form the oxadiazole ring: The 5-bromothiophene-2-carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Formation of the final compound: The oxadiazole intermediate is then coupled with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene and oxadiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene and oxadiazole rings, affecting its performance in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole Derivatives
The target compound’s closest analogs are 1,3,4-oxadiazole derivatives with aryl or heteroaryl substituents. Key comparisons include:
Key Observations:
- Aromatic Systems: Thiophene’s sulfur atom may alter conjugation and π-π stacking compared to phenyl derivatives, affecting binding to hydrophobic pockets in biological targets.
- Solubility: Phenoxy groups (as in ) enhance solubility via ether linkages, whereas bromothiophene may reduce aqueous solubility.
Heterocyclic Core Modifications
Compounds with tetrazole or triazole cores instead of oxadiazole exhibit distinct properties:
Key Comparisons:
- Bioactivity: Tetrazole and triazole derivatives in demonstrate plant growth regulation, suggesting that the target compound’s oxadiazole core and bromothiophene substituent may confer distinct activity profiles if tested in similar assays.
Structural and Functional Implications
Role of Bromothiophene Substitution
- Steric and Electronic Effects: Bromine’s large atomic size and electronegativity may hinder rotation around the oxadiazole-thiophene bond, stabilizing a specific conformation. This could enhance selectivity in target binding compared to smaller substituents like chlorine .
- Lipophilicity: The bromothiophene group likely increases logP values, improving blood-brain barrier penetration in drug design contexts.
Cyclohexanecarboxamide Flexibility
- This contrasts with rigid planar systems in phenyl-substituted analogs .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a brominated thiophene ring and an oxadiazole moiety , which contribute to its unique chemical properties. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . Studies have shown that derivatives containing oxadiazole rings often demonstrate efficacy against various bacterial strains and fungi. For instance, a related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A study highlighted that the compound interacts with specific cellular receptors, leading to cell cycle arrest and subsequent apoptosis in human cancer cells .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, contributing to its anticancer effects.
- Gene Expression Regulation : It may alter the expression of genes associated with cell survival and proliferation .
Study 1: Antimicrobial Efficacy
In a controlled study, a series of oxadiazole derivatives were synthesized and tested against various pathogens. The results indicated that this compound exhibited potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL.
Study 2: Anticancer Potential
A recent investigation evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed a dose-dependent decrease in cell viability with IC50 values below 20 µM for several tested lines, indicating promising anticancer properties .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C10H10BrN3O2 |
| Antimicrobial MIC | 8 - 16 µg/mL |
| IC50 (anticancer activity) | < 20 µM (varies by cell line) |
| Potential Applications | Antimicrobial, anticancer, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
